molecular formula C16H26N2O5 B2996949 1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid CAS No. 955964-45-1

1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid

Cat. No.: B2996949
CAS No.: 955964-45-1
M. Wt: 326.393
InChI Key: RDAQBVAZAMAEFV-LBPRGKRZSA-N
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Description

“1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid” is a chemical compound that is used as a reactant for the synthesis of various inhibitors and antagonists . It is also useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is used as a reactant for the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C18H32N2O4 and a molecular weight of 340.46 . The structure includes a piperidine ring, which is a common feature in many pharmaceuticals .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a reactant for three-component vinylogous Mannich reactions . It also plays a role in the development of bifunctional protein degraders, impacting the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Scientific Research Applications

Asymmetric Synthesis

1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid is used in asymmetric synthesis, such as the synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. This process is crucial for creating enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals (Xue et al., 2002).

Mixed Ligand Fac-Tricarbonyl Complexes

The compound is utilized in the formation of mixed ligand fac-tricarbonyl complexes, important in the field of bioactive molecule labeling, particularly with the tracer level synthesis of 99mTc compounds (Mundwiler et al., 2004).

Enantiopure Hydroxypipecolate and Hydroxylysine Derivatives

It plays a role in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from beta-amino acids. This is significant in the development of novel pharmaceutical and biochemical compounds (Marin et al., 2004).

Pipecolic Acid-Containing Dipeptide Synthesis

This compound is used in the synthesis of a pipecolic acid-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr, which adopts a specific type II' beta-turn conformation. This is significant for the study of peptide structures and functions (Didierjean et al., 2002).

Spiro[indole-3,4′-piperidin]-2-ones Synthesis

It serves as a starting material in the synthesis of spiro[indole-3,4′-piperidin]-2-ones, a compound system obtained through steps like anilide formation, N(1)-protection, and intramolecular cyclization. This process is relevant in medicinal chemistry, particularly in the development of biologically active compounds (Freund & Mederski, 2000).

Safety and Hazards

This compound is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)18-8-4-5-12(18)13(19)17-9-6-11(7-10-17)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQBVAZAMAEFV-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955964-45-1
Record name 1-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
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